4-(Trifluoromethylsulfonyl)benzonitrile
Overview
Description
4-(Trifluoromethylsulfonyl)benzonitrile is an organic compound with the molecular formula C8H4F3NO2S. It is characterized by the presence of a trifluoromethylsulfonyl group attached to a benzonitrile moiety. This compound is known for its chemical stability and is often used as a reagent or catalyst in various organic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Trifluoromethylsulfonyl)benzonitrile can be synthesized through the reaction of benzonitrile with trifluoromethanesulfonic anhydride. In this process, benzonitrile is dissolved in a suitable solvent, and trifluoromethanesulfonic anhydride is added as a solid. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in sealed, dry conditions to prevent contamination and degradation .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethylsulfonyl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions to form more complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Catalysts such as palladium or copper are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-(Trifluoromethylsulfonyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethylsulfonyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group is known to be a strong electron-withdrawing group, which can influence the reactivity of the compound. This property makes it useful in modifying the activity of enzymes and other proteins by altering their electronic environment .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzonitrile
- 4-(Trifluoromethylsulfonyl)benzaldehyde
- 4-(Trifluoromethylsulfonyl)phenol
Uniqueness
4-(Trifluoromethylsulfonyl)benzonitrile is unique due to the presence of both the trifluoromethylsulfonyl and nitrile groups. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various applications. Compared to similar compounds, it offers a unique balance of electron-withdrawing effects and functional group versatility .
Properties
IUPAC Name |
4-(trifluoromethylsulfonyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO2S/c9-8(10,11)15(13,14)7-3-1-6(5-12)2-4-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCGSMMNICMDIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380671 | |
Record name | 4-(Trifluoromethanesulfonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312-21-0 | |
Record name | 4-[(Trifluoromethyl)sulfonyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethanesulfonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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